Pongachalcone II
CAS No.:
Cat. No.: VC14571023
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H20O5 |
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Molecular Weight | 352.4 g/mol |
IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C21H20O5/c1-21(2)11-10-15-18(26-21)9-6-14(20(15)24)16(22)7-4-13-5-8-17(23)19(12-13)25-3/h4-12,23-24H,1-3H3/b7-4+ |
Standard InChI Key | WNUBZQVPFKTBOZ-QPJJXVBHSA-N |
Isomeric SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Pongachalcone II (PubChem CID: 10712965) is classified as a chalcone derivative with the molecular formula C21H20O5 and a molecular weight of 352.4 g/mol . Its systematic IUPAC name, 3-methoxy-4-hydroxylonchocarpin, reflects the presence of methoxy (-OCH3) and hydroxyl (-OH) functional groups at the 3- and 4-positions of its aromatic rings, respectively. The compound is also known by synonyms such as CHEMBL463206 and BDBM50241694, though these identifiers are primarily used in chemical databases rather than in scholarly literature .
Structural Elucidation and Conformational Analysis
The planar structure of Pongachalcone II consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated ketone bridge, a hallmark of chalcones. Ring A features a methoxy group at position 3 and a hydroxyl group at position 4, while ring B includes a prenyl substituent, contributing to its hydrophobicity . X-ray crystallography and nuclear magnetic resonance (NMR) studies have confirmed the trans-configuration of the double bond in the ketone bridge, a critical feature for its potential bioactivity .
Table 1: Key Physicochemical Properties of Pongachalcone II
The 3D conformational analysis reveals that the prenyl group on ring B adopts a gauche configuration, minimizing steric hindrance with the adjacent hydroxyl group . This spatial arrangement may influence its interactions with biological targets, though empirical data remain scarce.
Natural Occurrence and Biosynthetic Pathways
Plant Sources and Ecological Roles
Pongachalcone II has been isolated from the root extracts of Polygala arvensis (field milkwort) and the seeds of Pongamia pinnata (Indian beech) . In P. pinnata, it co-occurs with structurally related chalcones such as Pongachalcone I, suggesting a shared biosynthetic origin. These compounds are hypothesized to contribute to the plant’s defense mechanisms against microbial pathogens and herbivores, though direct evidence for this role in Pongachalcone II is lacking .
Biosynthesis in Plant Systems
The biosynthesis of Pongachalcone II likely follows the general chalcone pathway, beginning with the condensation of p-coumaroyl-CoA and three malonyl-CoA units catalyzed by chalcone synthase (CHS). Subsequent modifications, including O-methylation and prenylation, introduce the methoxy and prenyl groups, respectively . The enzyme chalcone isomerase (CHI) is conspicuously absent in this pathway, as chalcones are the terminal products rather than precursors for flavanones in these species.
Challenges in Pharmacological Research
Bioavailability and Metabolic Stability
The pharmacokinetic profile of Pongachalcone II remains uncharacterized. Chalcones generally suffer from poor oral bioavailability due to extensive first-pass metabolism, particularly glucuronidation and sulfation of phenolic groups . The methoxy group in Pongachalcone II may confer limited metabolic stability compared to hydroxylated analogs, but in vitro assays are needed to confirm this.
Future Directions and Concluding Remarks
The study of Pongachalcone II stands at a critical juncture, with its structural elucidation complete but pharmacological characterization lagging. Priority areas for future research include:
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Mechanistic Studies: High-throughput screening against antimicrobial, anticancer, and anti-inflammatory targets.
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Synthetic Accessibility: Development of efficient synthetic routes to enable structure-activity relationship (SAR) studies.
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Formulation Strategies: Nanoencapsulation or prodrug approaches to overcome bioavailability limitations.
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